Lenalidomide-PEG1-OH is a synthetic compound derived from lenalidomide, which is an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain myelodysplastic syndromes. The addition of polyethylene glycol (PEG) enhances its solubility and bioavailability, making it a valuable candidate for drug delivery systems and targeted therapies.
Lenalidomide was originally developed by Celgene Corporation and is now widely studied for its therapeutic potential. The PEGylation of lenalidomide aims to improve pharmacokinetic properties, allowing for extended circulation time in the bloodstream and reduced immunogenicity.
Lenalidomide-PEG1-OH falls under the categories of:
The synthesis of Lenalidomide-PEG1-OH typically involves several key steps:
Optimizing these synthetic routes often involves employing techniques such as Design of Experiments (DoE) to enhance yield and purity by adjusting reaction conditions such as temperature, pressure, and reagent concentrations .
Lenalidomide-PEG1-OH has a complex molecular structure characterized by:
The structural representation can be summarized as follows:
Property | Value |
---|---|
InChI | InChI=1S/C16H17N3O5/c20-7-6... |
InChI Key | UNSIRWBMVLCFRK-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)... |
Lenalidomide-PEG1-OH can participate in various chemical reactions:
Common reagents for these reactions include:
These reactions can yield various derivatives that may have distinct biological activities .
Lenalidomide-PEG1-OH exerts its effects through several mechanisms:
Lenalidomide-PEG1-OH is typically characterized by:
The compound exhibits:
Relevant data includes its melting point, boiling point, and solubility metrics which are essential for formulation development but are not explicitly detailed in the available literature .
Lenalidomide-PEG1-OH has a broad range of scientific applications:
CAS No.: 2508-01-2
CAS No.: 676-99-3
CAS No.: 52078-56-5
CAS No.: 113231-14-4
CAS No.: 210769-82-7
CAS No.: 6971-20-6